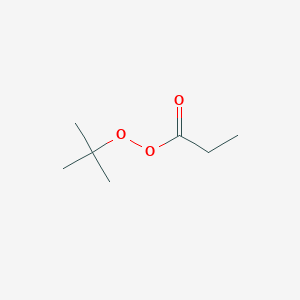

Tert-butyl propaneperoxoate

Descripción

tert-Butyl propaneperoxoate is an organic peroxide compound used in chemical synthesis and experimental procedures. Organic peroxides like tert-butyl propaneperoxoate are typically employed as initiators in polymerization reactions or oxidizing agents due to their reactive peroxide (-O-O-) functional group. Handling such compounds requires stringent safety protocols, including temperature control and avoidance of incompatible materials, to mitigate risks of decomposition or combustion.

Propiedades

Número CAS |

14206-05-4 |

|---|---|

Fórmula molecular |

C7H14O3 |

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

tert-butyl propaneperoxoate |

InChI |

InChI=1S/C7H14O3/c1-5-6(8)9-10-7(2,3)4/h5H2,1-4H3 |

Clave InChI |

BBXFLQCFPROIMX-UHFFFAOYSA-N |

SMILES |

CCC(=O)OOC(C)(C)C |

SMILES canónico |

CCC(=O)OOC(C)(C)C |

Otros números CAS |

14206-05-4 |

Sinónimos |

Propaneperoxoic acid, 1,1-dimethylethyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Physicochemical Properties

Reactivity and Stability

- tert-Butyl Propaneperoxoate : Peroxides are highly reactive, especially under heat, friction, or contact with reducing agents. They may decompose explosively, releasing oxygen and generating free radicals .

- tert-Butyl Alcohol: Relatively stable but flammable (flash point = 11°C). Reacts with strong oxidizers, acids, and bases, producing hazardous gases like carbon monoxide .

- tert-Butyl Esters : Esters are generally more stable than peroxides but can hydrolyze under acidic or alkaline conditions. They exhibit moderate reactivity compared to peroxides .

Research Findings and Key Observations

Peroxide-Specific Risks : tert-Butyl propaneperoxoate’s peroxide group necessitates stricter handling than tert-butyl alcohol or esters. Peroxides require storage at controlled temperatures and isolation from metals or reducing agents to prevent runaway reactions .

Toxicity Profile: While tert-butyl alcohol has well-documented acute toxicity (e.g., skin/eye irritation) and workplace exposure limits , data on tert-butyl propaneperoxoate’s toxicity are sparse.

Environmental Impact : tert-Butyl alcohol is biodegradable but poses aquatic toxicity risks at high concentrations . Peroxides like tert-butyl propaneperoxoate may persist longer in the environment due to slower degradation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl propaneperoxoate in a laboratory setting?

- Methodological Answer : Synthesis requires strict control of reaction conditions, including temperature (typically <0°C to prevent premature decomposition) and inert atmospheres to avoid side reactions. For example, perester derivatives are synthesized via acid-catalyzed reactions using tert-butyl hydroperoxide and acyl chlorides, as described in Figure 2 of a Heck-type alkylation study . Safety protocols, such as grounding metal containers and using explosion-proof equipment, are critical due to the compound’s instability .

Q. How can researchers characterize tert-butyl propaneperoxoate and confirm its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, NMR peaks at δ 1.21 (s, 9H) and δ 1.68 (d, J = 7.3 Hz, 3H) confirm the tert-butyl and methyl groups, respectively. NMR data (e.g., δ 84.49 for the perester carbonyl) further validate the structure . Dynamic low-temperature NMR analysis can resolve conformational ambiguities, as demonstrated in studies on tert-butyl-containing triazinanes .

Q. What safety protocols are critical when handling tert-butyl propaneperoxoate?

- Methodological Answer : Store the compound in a freezer (-20°C) in tightly sealed containers. Avoid open flames, sparks, or static discharge during transfers. Use explosion-proof equipment and ensure proper ventilation. Safety guidelines align with those for tert-butyl hydroperoxide, including grounding conductive equipment and employing P95/P99 respirators in high-exposure scenarios .

Advanced Research Questions

Q. How do reaction conditions influence the stability and decomposition pathways of tert-butyl propaneperoxoate?

- Methodological Answer : Decomposition studies under varying pH and temperature can reveal mechanistic insights. For example, in acidic conditions, the compound may undergo heterolytic cleavage to form tert-butyl carbocation intermediates, while thermal decomposition (≥50°C) leads to radical pathways. DFT calculations with explicit solvent models are recommended to predict solvent effects on stability .

Q. What experimental strategies resolve discrepancies in NMR data for tert-butyl propaneperoxoate derivatives?

- Methodological Answer : Dynamic NMR at low temperatures (e.g., -40°C) can stabilize transient conformers and clarify splitting patterns. For example, axial-equatorial isomerism in tert-butyl groups was resolved using this approach . Cross-validate spectral data with computational methods (e.g., Gaussian calculations for chemical shifts) to address ambiguities .

Q. How can researchers design studies to analyze the catalytic role of tert-butyl propaneperoxoate in radical-initiated reactions?

- Methodological Answer : Use a PICOT-like framework (Population: reaction system; Intervention: tert-butyl propaneperoxoate concentration; Comparison: alternative initiators; Outcome: reaction rate/yield; Time: reaction duration). Monitor radical intermediates via ESR spectroscopy and correlate with kinetic data from stopped-flow techniques. Reference studies on Fenton-like systems for methodological parallels .

Q. What are the best practices for reconciling contradictory data on tert-butyl propaneperoxoate’s reactivity in aqueous vs. non-polar media?

- Methodological Answer : Conduct solvent-polarity experiments using Kamlet-Taft parameters to quantify solvent effects. For instance, in water, hydrolysis dominates, while in toluene, radical pathways prevail. Compare results with tert-butyl hydroperoxide analogs to isolate structural influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.